molecular formula C18H22N6O B6624571 [(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

[(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol

Cat. No.: B6624571
M. Wt: 338.4 g/mol
InChI Key: MEMNVMRPBPZRMA-ZFWWWQNUSA-N
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Description

[(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol is a complex organic compound featuring a pyrrolidine ring substituted with a quinazoline derivative and a pyrazole moiety

Properties

IUPAC Name

[(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c1-23-7-12(6-20-23)15-9-24(8-13(15)11-25)10-17-21-16-5-3-2-4-14(16)18(19)22-17/h2-7,13,15,25H,8-11H2,1H3,(H2,19,21,22)/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMNVMRPBPZRMA-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)CC3=NC4=CC=CC=C4C(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)CC3=NC4=CC=CC=C4C(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidine ring, followed by the introduction of the quinazoline and pyrazole groups through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be designed to minimize waste and maximize yield, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The amino group on the quinazoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced quinazoline derivative.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

[(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety may bind to active sites, inhibiting enzyme activity or modulating receptor function. The pyrazole group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(3S,4R)-1-[(4-aminoquinazolin-2-yl)methyl]-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol: shares structural similarities with other quinazoline and pyrazole derivatives.

    Quinazoline derivatives: Known for their anticancer and anti-inflammatory properties.

    Pyrazole derivatives: Studied for their anti-inflammatory and analgesic effects.

Uniqueness

The unique combination of the quinazoline and pyrazole moieties in this compound provides a distinct pharmacological profile, potentially offering enhanced therapeutic benefits compared to individual derivatives.

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